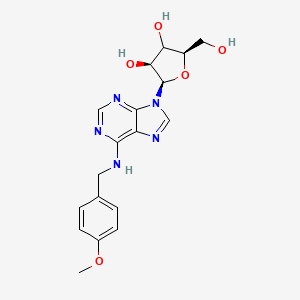

N6-(4-Methoxybenzyl)adenosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21N5O5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C18H21N5O5/c1-27-11-4-2-10(3-5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |

InChI Key |

LZNPQLJNXKVMMY-OWYXCUOISA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Molecular Interactions and Adenosine Receptor Pharmacology

Receptor Binding Affinity Studies of N6-(4-Methoxybenzyl)adenosine

The affinity of a compound for its receptor is a primary determinant of its potency. For this compound, this has been extensively studied using radioligand binding assays across various adenosine (B11128) receptor subtypes.

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled compound (radioligand) that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, such as this compound, the binding affinity (Ki) of the unlabeled compound can be determined.

Studies have been conducted on all four human adenosine receptor subtypes (A1, A2A, A2B, and A3) expressed in cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells. For instance, the binding affinity at A1, A2A, and A3 receptors has been determined using specific radioligands such as [3H]CCPA, [3H]CGS21680, and [125I]AB-MECA, respectively. The A2B receptor, known for its low affinity for adenosine and its agonists, presents a greater challenge for characterization, often requiring functional assays in addition to binding studies.

Research has shown that N6-substituted adenosine derivatives, including those with benzyl (B1604629) groups, tend to exhibit higher potency at A1 and A3 receptors compared to A2A receptors. Specifically, a series of methoxybenzyl derivatives demonstrated that the presence of a 4-methoxy group on the benzyl ring favored selectivity for the A3 receptor subtype.

Table 1: Representative Radioligand Binding Affinity of N6-Substituted Adenosine Derivatives This table is illustrative and compiles data from multiple sources on related compounds to provide context for the binding profile of this compound.

Significant pharmacological differences can exist between the same receptor subtypes in different species, such as humans and rodents. These species-dependent variations are particularly prominent for the A3 adenosine receptor. For example, some N6-substituted adenosine derivatives show substantial differences in binding affinity between human and rat A3ARs.

Studies have demonstrated that even subtle changes to the N6-substituent can lead to dramatic shifts in species selectivity. For instance, N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine was found to be 1100-fold more potent in binding to the human A3AR (Ki = 0.63 nM) compared to the rat A3AR. While specific comparative data for this compound across human and rodent receptors is not extensively detailed in the provided context, the general observation that a 4-methoxy group on the benzyl ring enhances A3 selectivity suggests its profile would likely follow this trend of species-dependent affinity.

Functional Characterization of Adenosine Receptor Agonism and Antagonism

Beyond binding affinity, it is crucial to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This is typically assessed through functional assays that measure the cellular response following receptor binding.

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), which decrease adenylyl cyclase activity and thus reduce intracellular cAMP levels. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), leading to an increase in cAMP production.

Functional assays for this compound and related compounds often involve stimulating cells with forskolin (B1673556) (a direct activator of adenylyl cyclase) and then measuring the ability of the compound to either inhibit (for A1/A3 agonism) or enhance (for A2A/A2B agonism) this forskolin-stimulated cAMP accumulation. For example, a potent A3 agonist would cause a concentration-dependent inhibition of forskolin-stimulated cAMP levels. The efficacy of a compound, whether it is a full or partial agonist, can also be determined by the maximal effect it produces in these assays.

Table 2: Functional Activity of Adenosine Receptor Agonists on cAMP Accumulation This table illustrates the typical functional characterization of adenosine receptor agonists.

The activation of adenosine receptors initiates a cascade of intracellular events through their coupling to heterotrimeric G proteins. A1 and A3 receptor activation, through Gi proteins, leads to the inhibition of adenylyl cyclase. A2A and A2B receptors, via Gs proteins, stimulate adenylyl cyclase. However, the signaling is not always this straightforward; for instance, the A2B receptor can also couple to Gq proteins, which activate the phospholipase C (PLC) pathway.

The specific G protein coupling of this compound would determine its downstream signaling effects. As it shows selectivity for the A3 receptor, its primary signaling pathway is expected to be through Gi, leading to the inhibition of cAMP production. Pertussis toxin, which inactivates Gi proteins, can be used experimentally to confirm that a compound's effect is mediated through this pathway.

Receptor Selectivity Analysis of this compound

Receptor selectivity refers to a compound's ability to bind to a specific receptor subtype with higher affinity than to other subtypes. High selectivity is often a desirable characteristic for therapeutic agents to minimize off-target effects.

The selectivity of this compound is determined by comparing its binding affinity (Ki values) or functional potency (EC50 or IC50 values) across all four adenosine receptor subtypes. As previously mentioned, the inclusion of a 4-methoxy group on the N6-benzyl substituent of adenosine has been shown to be a key structural feature that enhances selectivity for the A3 adenosine receptor. This suggests that this compound is a selective A3AR ligand. The degree of selectivity is quantified as the ratio of its affinity for the A3 receptor versus its affinity for the A1, A2A, and A2B receptors.

Achieving Subtype Specificity through N6-Substitution

The modification of the adenosine molecule at the N6-position is a well-established strategy for modulating binding affinity and achieving selectivity for different adenosine receptor subtypes. The introduction of various substituents at this position can significantly alter the compound's interaction with the receptor's binding pocket.

Research into the structure-activity relationships of N6-substituted adenosine derivatives has shown that arylmethyl groups, such as a benzyl group, tend to enhance binding affinity, particularly for the A1 and A3 receptor subtypes over the A2A subtype. The nature and position of substituents on this benzyl ring further refine the compound's pharmacological properties. Studies on a series of N6-benzyladenosine-5'-uronamides demonstrated that the placement of a methoxy (B1213986) group on the benzyl ring influences A3 receptor selectivity. Specifically, a 4-methoxy group was found to be the most favorable substitution for achieving A3 selectivity. This indicates that the electronic and steric properties of the 4-methoxybenzyl moiety are particularly compatible with the binding site of the A3 adenosine receptor.

The affinities of N6-substituted derivatives at A3 receptors are often intermediate between their respective A1 and A2A affinities. The modification of adenosine with an N6-benzyl group, either by itself or in combination with changes at the 5'-position, has been shown to increase the affinity for A3 receptors relative to A1 and A2A receptors.

The following table summarizes the binding affinity (Ki values) of this compound-5'-N-ethyluronamide for rat A1, A2a, and A3 adenosine receptors.

Binding Affinity of this compound-5'-N-ethyluronamide at Rat Adenosine Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| A1 | 350 ± 60 |

| A2a | 810 ± 110 |

| A3 | 110 ± 10 |

Data sourced from a study on N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists.

Structure Activity Relationship Sar Studies of N6 4 Methoxybenzyl Adenosine Analogs

Influence of the N6-Benzyl Moiety on Adenosine (B11128) Receptor Recognition

The N6-benzyl group plays a pivotal role in the affinity and selectivity of adenosine analogs for adenosine receptors. Its size, conformation, and the electronic properties of its substituents are critical for optimal interaction with the receptor binding pocket.

The position and nature of substituents on the N6-benzyl ring significantly modulate the pharmacological profile of adenosine analogs. Studies have shown that a methoxy (B1213986) group at the para-position of the benzyl (B1604629) moiety, as seen in N6-(4-Methoxybenzyl)adenosine, can lead to a substantial enhancement in binding affinity. For instance, this compound (11o) demonstrated an 18-fold improvement in binding affinity for Toxoplasma gondii adenosine kinase compared to the unsubstituted N6-benzyladenosine. This suggests that the electronic and steric properties of the para-methoxy group contribute favorably to interactions within the binding site.

In contrast, substitutions at other positions can have varying effects. Halogen substitutions on the benzyl ring have been extensively studied, particularly for their impact on A3 adenosine receptor (A3AR) affinity. Generally, a halogen at the 3-position (meta) of the N6-benzyl ring tends to increase A3AR affinity and selectivity. For example, N6-(3-chlorobenzyl)adenosine shows a tenfold selectivity for the A3AR. Conversely, halogen substitutions at other positions on the ring often result in decreased affinity for the A3AR. The type of substituent also matters; a chloro substituent's effect on efficacy is dependent on its position on the benzyl ring.

The following table summarizes the effects of various substituents on the N6-benzyladenosine scaffold.

| Compound | N6-Substituent | Observed Effect | Reference |

| N6-benzyladenosine | Benzyl | Baseline compound for comparison. | |

| This compound | 4-Methoxybenzyl | 18-fold enhancement in binding affinity to T. gondii adenosine kinase. | |

| N6-(2,4-dimethoxybenzyl)adenosine | 2,4-Dimethoxybenzyl | One of the best ligands among synthesized N6-benzyladenosine analogues for T. gondii adenosine kinase. | |

| N6-(3-chlorobenzyl)adenosine | 3-Chlorobenzyl | Nanomolar affinity and tenfold selectivity for the A3AR. | |

| N6-(3-iodobenzyl)adenosine | 3-Iodobenzyl | First monosubstituted adenosine analog to show any A3 selectivity (2-fold vs A1/A2a). |

This table is interactive and can be sorted by column.

Aromaticity and hydrophobicity at the N6-position are crucial determinants for receptor interaction and biological activity. Large, hydrophobic, and aromatic substituents at the N6-position are often associated with increased potency and selectivity, particularly for the A1 and A3 adenosine receptor subtypes. The aromatic ring of the N6-benzyl group contributes to binding stability through π-stacking interactions with aromatic amino acid residues, such as phenylalanine and tyrosine, within the receptor's binding site.

In studies on antiprotozoal activities, large aromatic moieties on the N6-position, such as N6-2,2-diphenylethyl and naphthylmethyl groups, yielded the best results against Plasmodium falciparum. This suggests a potential mechanism involving aromatic stacking. Furthermore, large hydrophobic substitutions can bestow high calculated octanol-water coefficient values, which may allow the analogs to diffuse across cell membranes more easily, a factor that could be independent of specific transporter proteins.

The N6-benzyl group in N6-benzyladenosine has been observed to be surrounded by hydrophobic residues in the binding site of the enzyme CamA, highlighting the importance of these hydrophobic interactions. The increased binding affinity of certain analogs, like CM223 (an N6-benzyladenosine derivative), compared to N6-isopentenyladenosine (i6A) is attributed to the stabilizing π-stacking interactions provided by the aromatic benzyl ring, which are more favorable than those from the isopentenyl chain.

Impact of Ribose and Purine (B94841) Core Modifications on Activity

While the N6-substituent is a primary determinant of selectivity, modifications to the ribose and purine components of the adenosine scaffold are also critical for fine-tuning affinity and efficacy.

Combining a favorable N6-substituent like a benzyl group with modifications at the C2 position of the purine ring and the 5'-position of the ribose moiety has proven to be a successful strategy for developing highly potent and selective A3AR agonists. For example, the combination of an N6-(3-iodobenzyl) group, a 2-chloro substituent, and a 5'-N-methyluronamide modification resulted in Cl-IB-MECA, a compound with a Kᵢ value of 0.33 nM and exceptional selectivity for the A3AR (2500-fold vs. A1 and 1400-fold vs. A2a).

Regarding the ribose moiety, both the 2'- and 3'-hydroxyl groups are important for A3AR binding and activation, with the 2'-OH group being more critical. A 5'-uronamide group is a key modification known to enhance A3AR affinity and can restore full efficacy in derivatives where other substitutions have diminished it. Conversely, constraining the ribose moiety, as in methanocarba analogs, can also lead to high affinity and selectivity by stabilizing an active receptor-bound conformation.

Modifications to the purine core, particularly at the C2 position, can significantly impact efficacy. While a 2-chloro substitution alone does not reduce A3AR efficacy, it can lead to a further reduction when combined with a substituted N6-benzyl group. This demonstrates the synergistic effect of modifications at different positions of the adenosine scaffold.

| Modification Site | Specific Modification | Impact on Activity/Affinity | Reference |

| Purine Core (C2) | 2-Chloro | In combination with N6-(3-iodobenzyl), increases A3AR selectivity. | |

| Ribose (2'-position) | 2'-Fluoro substitution | Eliminates both binding and activation at A3AR. | |

| Ribose (3'-position) | 3'-Fluoro substitution | Partial reduction of potency and efficacy at A3AR. | |

| Ribose (4'-position) | 4'-Thio substitution | Generally enhances A3AR potency and selectivity, but can result in partial agonism. | |

| Ribose (5'-position) | 5'-N-Methyluronamide | Enhances A3AR affinity and can restore full agonist efficacy. |

This table is interactive and can be sorted by column.

Conformational Dynamics and Ligand-Receptor Interactions

The binding of this compound and its analogs to adenosine receptors is a dynamic process involving specific conformational changes in both the ligand and the receptor. Docking studies and molecular modeling have provided valuable insights into these interactions.

Agonist binding is thought to induce a characteristic anti-clockwise rotation of transmembrane domains 3, 6, and 7 of the receptor (viewed from the extracellular side). Key to this activation mechanism is the disruption of intramolecular hydrogen-bonding networks involving conserved residues like Tryptophan (W6.48) and Histidine (H7.43). The ribose moiety of adenosine agonists plays a crucial role, forming hydrogen bonds with hydrophilic amino acids such as Threonine (T3.36), Serine (S7.42), and Histidine (H7.43) in a putative hydrophilic pocket.

The N6-benzyl moiety itself fits into a hydrophobic pocket defined by residues from several transmembrane helices. Modifications at the N6 position interact with the extracellular loop 2 (ECL2) and the extracellular portions of transmembrane helices 5, 6, and 7. The conformation of the ligand is also critical. Ring-constrained analogs, which lock the ribose moiety into a specific pucker (e.g., North (N)-conformation), can retain high affinity and selectivity, suggesting that they stabilize a receptor-bound conformation that is favorable for activation.

Development of SAR Models for Targeted Receptor Modulation

The systematic exploration of SAR for this compound and related compounds has enabled the development of predictive models for designing ligands with specific receptor profiles. These efforts are often guided by computational approaches, such as homology modeling and ligand docking.

Pharmacophore models have been developed to define the essential structural features required for agonist or antagonist activity. For A3AR agonists, key features include the hydrogen-bonding capabilities of the ribose 3'- and 5'-positions. By comparing the binding modes of full agonists, partial agonists, and antagonists, researchers can identify the distinct recognition patterns and conformational changes associated with different levels of efficacy.

This structure-based approach has been instrumental in the rational design of highly potent and selective A3AR agonists like IB-MECA and Cl-IB-MECA. The continuous refinement of SAR models, integrating data from medicinal chemistry, molecular biology, and computational science, paves the way for the development of novel adenosine receptor modulators with tailored therapeutic applications. The process involves a cycle of designing and synthesizing new analogs based on the current SAR model, testing their biological activity, and then using the new data to further refine the model.

Cellular and Biochemical Mechanisms of Action

Interaction with Adenosine (B11128) Metabolic Enzymes

The intracellular and extracellular concentrations of adenosine are tightly regulated by a group of enzymes responsible for its synthesis and degradation. N6-(4-Methoxybenzyl)adenosine, as an adenosine analog, interacts with these key metabolic enzymes, influencing adenosine homeostasis.

Substrate or Inhibitor Activity against Adenosine Kinase (ADK)

Adenosine kinase (ADK) is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular adenosine levels. N6-substituted adenosine derivatives have been investigated as potential modulators of ADK activity.

In a study focusing on Toxoplasma gondii, an opportunistic pathogen reliant on purine (B94841) salvage pathways, a series of N6-benzyladenosine analogues were synthesized and evaluated for their binding affinity to the parasite's ADK. The parent compound, N6-benzyladenosine, was found to exert an inhibitory effect on T. gondii ADK. The research demonstrated that the type and position of substituents on the benzyl (B1604629) ring influenced the binding affinity. This compound (also referred to as compound 11o in the study) was among the synthesized analogues and showed a specific binding affinity for the purified T. gondii ADK.

The binding mode of these N6-benzyladenosine analogues involves hydrophobic effects and van der Waals interactions within the active site of the T. gondii adenosine kinase. The study highlighted that modifications on the aromatic ring could enhance the binding affinity compared to the unsubstituted N6-benzyladenosine.

| Compound | Binding Affinity to T. gondii ADK (% of Control) |

|---|---|

| This compound | Data for specific percentage not detailed in the provided text, but noted as having binding affinity. |

| N6-benzyladenosine | Established as an inhibitor, serving as a reference. |

| N6-(2,4-dimethoxybenzyl)adenosine | Noted for favorable anti-toxoplasma activity, implying significant interaction with ADK. |

Engagement with Adenosine Deaminase (ADA) and other Purine-Metabolizing Enzymes

Adenosine deaminase (ADA) is another key enzyme in purine metabolism that irreversibly deaminates adenosine, converting it into inosine (B1671953). This action terminates adenosine's signaling role and channels it towards degradation or salvage pathways. Several N6-substituted adenosine derivatives have been shown to interact with ADA.

N6-benzyladenosine, the parent compound of this compound, has been identified as a competitive inhibitor of adenosine deaminase in L-1210 cells. Further studies on related analogues, such as N6-p-nitrobenzyladenosine, also demonstrated competitive inhibition of ADA. While direct kinetic data for this compound's interaction with ADA is not specified in the available research, the established inhibitory activity of its close structural relatives suggests it likely also engages with ADA, potentially acting as an inhibitor. The N6-substitution on the adenosine molecule is a key structural feature for this inhibitory activity.

Other enzymes in the purine metabolic pathway include purine nucleoside phosphorylase (PNP), which converts inosine to hypoxanthine, and xanthine (B1682287) oxidase, which ultimately produces uric acid. The primary interaction of N6-benzyladenosine derivatives, however, has been characterized with ADK and ADA.

Modulation of Nucleoside Transport Systems

The movement of nucleosides like adenosine across cell membranes is mediated by specific transporter proteins. This transport is critical for regulating the extracellular adenosine concentration available to activate cell surface receptors and for salvaging purines for intracellular nucleotide synthesis.

Interaction with Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs) are a major family of transporters that facilitate the bidirectional movement of nucleosides down their concentration gradient. There are four main types, with ENT1 and ENT2 being the most well-characterized.

N6-substituted adenosine derivatives are known to interact with these transporters. Research into a series of N6- and C5'-modified adenosine analogues revealed that these compounds can possess high affinity for ENT1. Specifically, 5'-Chloro-5'-deoxy-N6-(4-methoxybenzyl)adenosine, a closely related derivative of the target compound, was found to maintain high binding affinity with ENT1. This suggests that the this compound structure is recognized by and interacts with the transporter. The study noted that inhibiting ENT1 would lead to an elevation in local adenosine concentrations.

Interestingly, the nature of this interaction can vary between activation and inhibition depending on the specific analogue. For instance, N(6)-(4-hydroxybenzyl) adenine (B156593) riboside (T1-11), which differs from the target compound only by a hydroxyl group instead of a methoxy (B1213986) group on the benzyl ring, was found to activate ENT1. In contrast, other N6-substituted derivatives, such as 4-N-(4-nitrobenzyl) derivatives of related purine nucleosides, have been shown to be inhibitors of uridine (B1682114) transport by hENT1. This indicates that subtle structural changes can significantly alter the functional consequence of the compound's interaction with ENTs.

Intracellular Signaling Cascades Triggered by Adenosine Receptor Activation

This compound acts as an agonist at adenosine receptors, a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine. A study on the structure-activity relationships of various N6-benzyladenosine derivatives found that a 4-methoxy group on the benzyl substituent favored selectivity for the A3 adenosine receptor subtype. The activation of A3 receptors initiates distinct intracellular signaling cascades that can be broadly categorized into cAMP-dependent and independent pathways.

cAMP-Dependent and Independent Pathways

cAMP-Dependent Pathway: The primary and most well-characterized signaling pathway for A3 adenosine receptors involves the inhibition of adenylyl cyclase (AC). Upon agonist binding by this compound, the A3 receptor couples to inhibitory G proteins (Gi/o). The activated Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a key downstream effector that, when active, phosphorylates numerous cellular proteins.

cAMP-Independent Pathways: In addition to modulating cAMP levels, A3 receptor activation can trigger signaling pathways that are independent of this second messenger.

Phospholipase C (PLC) Activation: A3 receptors can also couple to Gq proteins, which in turn activate phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to trigger the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Cascades: Activation of all adenosine receptor subtypes, including A3, can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs). These pathways, including the extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating cellular processes like cell growth, differentiation, and apoptosis. The activation of these cascades can occur through various mechanisms, including signaling via the βγ-subunits of the dissociated G protein or through cross-talk from other pathways like PLC/PKC.

| Pathway Type | Key Effector | Second Messenger | Downstream Effect |

|---|---|---|---|

| cAMP-Dependent | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Decreased PKA activity |

| cAMP-Independent | Phospholipase C (Activation) | ↑ IP3, ↑ DAG, ↑ Ca2+ | PKC activation, Ca2+ mobilization |

| MAPK Cascades (Activation) | p-ERK, p-JNK, p-p38 | - | Modulation of gene expression, cell growth, and survival |

Kinase Activation and Downstream Effects (e.g., ERK1/2 pathway)

The specific effects of this compound on kinase activation, particularly the ERK1/2 pathway, are not extensively detailed in current scientific literature. However, the broader class of adenosine analogs is known to modulate various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 is a critical component.

Adenosine receptors (ARs), the primary targets of many adenosine analogs, can influence ERK1/2 signaling. Activation of A1 and A3 adenosine receptors can lead to the activation of the MAPK/ERK1/2 pathway, which in turn can influence processes like tumor growth and gene expression. Conversely, in some cellular contexts, adenosine receptor stimulation can inhibit ERK1/2 phosphorylation. For instance, A3AR activation has been reported to inhibit PKA-mediated ERK1/2 activation in prostate cancer cells. The ultimate effect on the ERK1/2 pathway is highly dependent on the specific adenosine receptor subtype engaged, the cell type, and the G proteins to which the receptors are coupled.

Given that N6-substituted adenosine derivatives can act as agonists at various adenosine receptors, it is plausible that this compound could influence the ERK1/2 pathway. However, without direct experimental evidence, its precise role—whether activating or inhibitory—in specific cell types remains to be elucidated.

Modulation of Cellular Processes (In Vitro Studies)

In vitro studies provide a foundational understanding of a compound's biological effects at the cellular level. Research on this compound and its analogs has primarily focused on their potential as anticancer agents.

Studies on Cell Proliferation and Apoptosis in Cell Lines (e.g., cancer cell lines)

This compound has been identified as an adenosine analog with the potential to inhibit cancer progression. The general mechanisms by which purine nucleoside analogs, including N6-substituted adenosines, exert their anticancer effects often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

The antitumor effects of adenosine and its derivatives can be mediated through various mechanisms, which may be dependent or independent of adenosine receptors, and can include:

Detention of the cellular cycle: Halting the progression of cells through the cell cycle.

Inhibition of proliferation: Preventing the rapid division of cancer cells.

Induction of apoptosis: Triggering the self-destruction of malignant cells.

For instance, N6-benzyladenosine, a structurally related compound, has been shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis. Another related compound, N6-(4-Methoxybenzyl)-2'-C-methyl adenosine, is suggested to have anticancer mechanisms that rely on the inhibition of DNA synthesis and induction of apoptosis. While these findings point to the potential mechanisms of this compound, direct studies on its effects on specific cancer cell lines are limited in the available literature.

Table 1: Investigated Cellular Effects of N6-Substituted Adenosine Analogs in Cancer Cell Lines This table is illustrative and based on the general activities of the compound class, as specific data for this compound is limited.

| Cell Line | Compound Class | Observed Effect | Potential Mechanism |

| Various Cancer Cells | Purine Nucleoside Analogs | Inhibition of cell growth, Induction of apoptosis | Inhibition of DNA synthesis, Cell cycle arrest |

| Breast Cancer Cells | N6-isopentenyladenosine | G0/G1 phase arrest, Apoptosis | Decrease in cyclin D1, cyclin E, cdk2; Increase in p21waf1, p27kip |

| Glioma Cells | N6-benzyladenosine | Apoptosis, Inhibition of proliferation | Intrinsic pathways of apoptosis, Inhibition of EGFR signaling |

Effects on Specific Metabolic Pathways in Cellular Models

The influence of this compound on specific metabolic pathways in cellular models is an area that requires further investigation. However, as a purine analog, it has the potential to interfere with purine metabolism. One study has explored this compound as a potential anti-toxoplasma agent by targeting the adenosine kinase of Toxoplasma gondii. This parasite is a purine auxotroph, meaning it relies on salvaging purines from its host. By acting as a substrate for adenosine kinase, the compound could potentially be converted into a toxic nucleotide analog, thereby disrupting the parasite's metabolic processes.

This suggests that a primary metabolic effect of this compound could be its interaction with enzymes of the purine salvage pathway. In mammalian cells, such interactions can lead to the inhibition of DNA and RNA synthesis, ultimately contributing to cytotoxic and antiproliferative effects. The broader metabolic consequences of this compound in various cellular models have yet to be fully characterized.

Preclinical Biological Evaluation in Vitro and Non Human in Vivo Models

Assessment of Efficacy in Relevant Disease Models (Non-Human)

N6-(4-Methoxybenzyl)adenosine belongs to the class of adenosine (B11128) analogs, which are widely recognized for their influence on the cardiovascular system, particularly as smooth muscle vasodilators. The vascular effects of adenosine and its derivatives are mediated by four receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Generally, activation of A₂ₐ and A₂ₑ receptors leads to vasodilation, while A₁ receptor activation can cause vasoconstriction in certain vascular beds.

Studies on isolated tissues, such as aortic rings, are standard models for evaluating vasodilation. For adenosine analogs, the response is often endothelium-dependent and involves the nitric oxide pathway. Research on various N⁶-arylmethyl adenosine analogs indicates that they tend to exhibit potent binding at A₁ and A₃ receptors compared to A₂ₐ receptors. The specific activation of A₃ receptors by agonists such as 2-chloro-N⁶-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (Cl-IB-MECA) has been shown to produce coronary vasodilation. In porcine coronary artery rings, the effects of adenosine analogs can be complex; for instance, low concentrations of the A₁ agonist N⁶-Cyclopentyladenosine (CPA) stimulated DNA synthesis, while higher concentrations were inhibitory, highlighting the concentration- and receptor-dependent nature of these effects. While direct studies detailing the vasodilatory profile of this compound in isolated tissues are not extensively documented in the available literature, its structural classification among N⁶-substituted benzyladenosines suggests it likely modulates vascular tone through interactions with one or more adenosine receptor subtypes.

The neuroprotective potential of this compound has been investigated in cellular models of neurodegenerative disease. In a study focused on developing dual-action compounds targeting the adenosine A₂ₐ receptor and the equilibrative nucleoside transporter 1 (ENT1), this compound was synthesized as part of a library of analogs. These compounds were evaluated for their ability to prevent apoptosis in serum-deprived pheochromocytoma (PC12) cells, a well-established in vitro model for studying neuronal cell death and neuroprotection.

The study demonstrated that related adenosine analogs could rescue PC12 cells from apoptosis induced by serum withdrawal. This neuroprotective function is significant as it suggests a potential utility in treating neurodegenerative diseases where neuronal cell death is a key pathological feature. The mechanism of neuroprotection by adenosine analogs is often linked to the modulation of glutamate (B1630785) cytotoxicity. Glutamate is a major excitatory neurotransmitter, and its excess can lead to neuronal death, a phenomenon known as excitotoxicity. The adenosine system plays a complex role in this process; while general adenosine activity can sometimes facilitate glutamate cytotoxicity in PC12 cells, specific activation of the A₁ receptor can be neuroprotective, abrogating cell death and the activation of apoptotic pathways like caspase 3/7 activation. The findings that this compound and its close analogs show efficacy in preventing apoptosis in PC12 cells underscore their potential as modulators of neurological systems.

The adenosine signaling pathway is known to be a significant regulator of liver function and is implicated in the pathophysiology of various liver diseases in animal models. Studies in mice have shown that adenosine receptors are involved in conditions such as ethanol-induced fatty liver (hepatic steatosis) and liver fibrosis. For example, research using specific adenosine receptor agonists and knockout mice has demonstrated that activation of A₁ and A₂ₑ receptors can promote lipid accumulation in cultured murine hepatocytes. Conversely, antagonism of the A₂ₐ receptor has been shown to mitigate hepatic fibrosis in mouse models.

These findings establish the liver as an organ that is highly responsive to modulation by adenosine analogs. However, specific in vivo studies evaluating the direct effects of this compound on hepatic function or in animal models of liver disease are not prominently featured in the current body of scientific literature. Therefore, while the compound's potential to influence liver function exists based on the known roles of the adenosine system, its specific organ-level effects in non-human in vivo models remain an area for future investigation.

Comparative Studies with Endogenous Adenosine and Other Adenosine Analogs

The biological activity of this compound is best understood when compared with endogenous adenosine and other synthetic analogs. Such comparisons focus on receptor binding affinity (Ki), potency (EC₅₀), and efficacy at the four adenosine receptor subtypes. The N⁶-position of adenosine is a critical site for modification, and substitutions at this position dramatically influence the compound's pharmacological profile.

N⁶-arylmethyl analogs, the class to which this compound belongs, generally show higher binding potency for A₁ and A₃ receptors over A₂ₐ receptors. However, an N⁶-benzyl group, while contributing to affinity, tends to diminish the efficacy at the A₃ receptor compared to other substituents. The intrinsic efficacy of adenosine derivatives at the A₃ receptor is highly sensitive to small structural changes.

Comparative binding affinity studies provide quantitative insights. For instance, a study of pyrazolo-triazolo-pyrimidine derivatives, which share structural similarities with adenosine analogs, evaluated the effect of a 4-methoxyphenyl (B3050149) group. The results highlight how this substitution influences affinity across human adenosine receptor subtypes.

Data adapted from a study on 2-(4-methoxyphenyl)-N-propyl-9-methyl-9H-pyrazolo[4,3-e] Current time information in West Northamptonshire, GB.triazolo[1,5-c]pyrimidin-5-amine and related compounds. This table illustrates the comparative affinity profile of a compound with a related methoxyphenyl moiety.

These comparative data show that even subtle changes, such as the position of the methoxy (B1213986) group on the phenyl ring, can significantly alter the affinity and selectivity profile. The 4-methoxy derivative in this series displayed a notable affinity for the hA₂ₐ receptor, while also binding to hA₁ and hA₃ receptors. This contrasts with endogenous adenosine, which is a non-selective agonist, and other analogs like N⁶-Cyclopentyladenosine (CPA), which is highly selective for the A₁ receptor, or 5'-N-Ethylcarboxamidoadenosine (NECA), which is a potent but largely non-selective agonist. These comparisons are essential for rational drug design, allowing for the fine-tuning of molecules to achieve desired selectivity and functional activity at specific adenosine receptor targets.

Computational and Molecular Modeling Approaches

Ligand-Receptor Docking Studies for Adenosine (B11128) Receptor Binding

Ligand-receptor docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor. For N6-(4-Methoxybenzyl)adenosine, docking studies into adenosine receptor subtypes (A1, A2A, A2B, A3) reveal a conserved binding mode characteristic of N6-substituted adenosine agonists.

The general placement involves the adenosine core of the ligand binding deep within the transmembrane (TM) bundle, while the N6-substituent is oriented towards the extracellular (EC) loops. Key interactions consistently observed in these models include:

Adenine (B156593) Moiety : The purine (B94841) ring system typically forms π–π stacking interactions with a conserved phenylalanine residue in TM5. A critical bidentate hydrogen bond is formed between the N6-amino group and the N7-nitrogen of the adenine ring with a highly conserved asparagine residue in TM6.

Ribose Moiety : The hydroxyl groups of the ribose sugar form hydrogen bonds with specific residues in TM3 and TM7, such as a serine and a histidine, which are crucial for receptor activation.

N6-(4-Methoxybenzyl) Group : This substituent extends from the adenine core to occupy a pocket near the receptor's extracellular entrance. The benzyl (B1604629) ring can engage in hydrophobic interactions with residues on the extracellular loops, particularly EL2, and the methoxy (B1213986) group may form additional hydrogen bonds or polar interactions, contributing to the ligand's affinity and selectivity profile.

Early modeling studies of the human A3AR, based on homology with bovine rhodopsin, predicted that the N6-benzyl group of related agonists is directed toward the extracellular region at the opening of the binding site. This positioning allows the ligand to establish hydrophobic interactions that are key drivers for the favorable orientation of the C2 group within the binding site.

Table 1: Predicted Key Interacting Residues for N6-Substituted Adenosine Agonists in Adenosine Receptor Docking Models

| Ligand Moiety | Interaction Type | Conserved Receptor Residue (Example Locus) | Receptor Domain |

|---|---|---|---|

| Adenine Core (N6-NH & N7) | Hydrogen Bond (Bidentate) | Asparagine (N250 in A3AR) | TM6 |

| Adenine Core (Purine) | π–π Stacking | Phenylalanine (F168 in A3AR) | TM5 |

| Ribose (2'-OH, 3'-OH) | Hydrogen Bond | Serine (S271), Histidine (H272 in A3AR) | TM7 |

| Ribose (5'-group) | Hydrogen Bond | Threonine (T94 in A3AR) | TM3 |

| N6-Benzyl Substituent | Hydrophobic/Polar Interactions | Various (e.g., Q167 in A3AR) | Extracellular Loop 2 (EL2) |

Pharmacophore Modeling for Adenosine Receptor Agonists/Antagonists

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For adenosine receptor agonists, these models typically define the spatial relationships between features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and aromatic rings (RA).

A study involving this compound contributed to the development of a 3D pharmacophore model for human A2A adenosine receptor agonists. This model was constructed from a training set of known agonists and successfully correlated predicted activities with experimentally measured values. The key features of this agonist pharmacophore include:

One hydrogen bond donor (HBD) feature.

One hydrogen bond acceptor (HBA) feature.

One ring aromatic (RA) feature.

The geometric arrangement of these features is critical for agonist activity. The model provides specific distance constraints between these pharmacophoric points, which this compound and other active compounds fulfill. Such models are valuable for virtual screening of compound libraries to identify novel agonists and for guiding the design of new molecules with optimized geometry for receptor binding.

Table 2: Geometric Features of a 3D Pharmacophore Model for A2A Adenosine Receptor Agonists

| Feature 1 | Feature 2 | Distance (Å) |

|---|---|---|

| Ring Aromatic (RA) | Hydrogen Bond Donor (HBD) | 6.767 |

| Ring Aromatic (RA) | Hydrogen Bond Acceptor (HBA) | 5.789 |

| Hydrogen Bond Donor (HBD) | Hydrogen Bond Acceptor (HBA) | 4.017 |

Data derived from a 3D pharmacophore model for human A2A receptor agonists.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and characterizing its behavior over time in a simulated biological environment. While docking provides a static snapshot, MD simulations can validate the binding pose and reveal the persistence of key interactions.

For a complex of a ligand like this compound with an adenosine receptor, an MD simulation would typically show:

Complex Stability : The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation time. A stable simulation is indicated by the RMSD values reaching a plateau. For related N6-substituted nucleosides, the adenosine-like core scaffold shows low RMSD values (e.g., ~0.9 Å), indicating a stable binding pose, while the more flexible N6-substituent shows greater fluctuation.

Ligand Fluctuation : The Root Mean Square Fluctuation (RMSF) is calculated for each atom of the ligand to identify which parts are most mobile. In simulations of related compounds, the N6-benzyl group is a primary source of geometric fluctuation, consistent with its position near the flexible extracellular loops.

Interaction Persistence : MD simulations allow for the monitoring of interactions predicted by docking. Studies on related A3AR agonists show that key interactions, such as the bidentate hydrogen bond with N250 and the π–π stacking with F168, are maintained throughout the simulation, confirming their importance for stable binding.

These simulations are crucial for refining docking predictions and providing a more realistic understanding of how ligands like this compound are recognized and held within the receptor's binding pocket.

Table 3: Typical Parameters and Outputs of an MD Simulation for an Adenosine Agonist-Receptor Complex

| Parameter/Metric | Description | Typical Finding for N6-Substituted Adenosines |

|---|---|---|

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | 20-50 ns or longer per replicate. |

| Ligand RMSD (Core) | Root Mean Square Deviation of the adenosine core's heavy atoms. | Low values (e.g., < 2.0 Å), indicating a stable binding mode. |

| Ligand RMSF (Substituent) | Root Mean Square Fluctuation of the N6-substituent's atoms. | Higher values compared to the core, indicating flexibility. |

| Interaction Occupancy | Percentage of simulation time a specific interaction (e.g., H-bond) is present. | High occupancy for key interactions validates their importance. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities. This method is used to build mathematical models that can predict the activity of new, unsynthesized compounds and to understand which properties are most important for activity.

For a series of N6-substituted adenosine analogs, a QSAR study was performed to model their antihypertensive activity. The study developed predictive models using Multiple Linear Regression (MLR) and Partial Least Squares (PLS) methods. The models demonstrated good statistical significance and predictive power.

The key findings from such an analysis on N6-substituted adenosines indicate that activity is influenced by a combination of descriptors:

Steric Properties : The Verloop L descriptor, which relates to the length of a substituent, was found to be significant, suggesting that the size and shape of the N6-substituent are critical.

Lipophilicity : The total lipole (a measure of lipophilicity distribution) was identified as an important factor, which aligns with the N6-substituent binding in a hydrophobic pocket.

Electronic Properties : The VAMP nuclear energy, an electronic descriptor, also played a role, indicating the importance of the electronic distribution within the molecule for receptor interaction.

A QSAR model for a class of compounds including this compound would allow researchers to computationally screen virtual modifications to the benzyl ring or other parts of the molecule to prioritize the synthesis of analogs with potentially higher potency.

Table 4: Example Statistical Results from a QSAR Model for N6-Substituted Adenosine Agonists

| Statistical Parameter | Value | Description |

|---|---|---|

| r | 0.92 | Correlation coefficient, indicating a strong linear relationship. |

| r² | 0.84 | Coefficient of determination; 84% of the variance in activity is explained by the model. |

| r²_cv | 0.83 | Cross-validated r²; indicates good internal predictive ability of the model. |

| F-value | 61.74 | Fisher's test value, indicating high statistical significance of the model. |

Data from a Multiple Linear Regression (MLR) model on N6-substituted adenosine analogs.

Compound Reference Table

In Vitro Metabolic Investigations

Future Research Directions and Translational Perspectives Academic Research Tools

Development as Chemical Probes for Purinergic System Research

N6-(4-Methoxybenzyl)adenosine and its derivatives are instrumental in the development of chemical probes for studying the purinergic system, which comprises adenosine (B11128) receptors (A1, A2A, A2B, and A3) and P2 receptors. These probes are essential for characterizing the physiological and pathological roles of these receptors. The strategy for creating such tools often involves modifying the adenosine scaffold, as seen with N6-substituted derivatives, to achieve high affinity and selectivity for a specific receptor subtype.

The development of radiolabeled, fluorescent, or covalent ligands based on the this compound structure allows for detailed investigation of receptor function. For instance, irreversible ligands, created by adding chemically reactive groups to the adenosine analog, can permanently block a receptor, enabling researchers to study its long-term inactivation. Such probes are crucial for validating adenosine receptors as therapeutic targets for a wide range of conditions, including neurodegenerative disorders, inflammation, and cardiovascular diseases. The continuous discovery of new chemical probes derived from adenosine analogs is driven by the need for more precise tools to support advanced detection techniques for G protein-coupled receptors (GPCRs).

Exploration of Novel Biological Targets Beyond Adenosine Receptors

While this compound is primarily known for its interaction with adenosine receptors, ongoing research is uncovering its potential to interact with novel biological targets. This expansion of its activity profile opens new avenues for therapeutic applications.

One significant area of exploration is in the field of microbiology. Researchers have systematically designed and synthesized a series of N6-substituted adenosine analogs to screen for inhibitory activity against a DNA adenine (B156593) methyltransferase specific to Clostridioides difficile (CamA). This enzyme is crucial for the sporulation and persistence of the bacterium. This line of inquiry has led to the identification of potent inhibitors, demonstrating that adenosine analogs can be tailored to selectively target bacterial enzymes over human methyltransferases and adenosine receptors.

Similarly, N6-benzyladenosine analogues have been investigated as potential anti-parasitic agents. Studies have focused on the adenosine kinase (AK) of Toxoplasma gondii, a parasite that relies on purine (B94841) salvage pathways for survival. By synthesizing various N6-benzyladenosine derivatives, including those with methoxy-substituted benzyl (B1604629) rings, researchers have identified compounds that bind to the parasite's adenosine kinase. This suggests a potential mechanism for selective toxicity against the parasite with minimal effect on the human host.

Furthermore, analogs such as N6-(4-hydroxybenzyl)-adenosine (NHBA) have been shown to interact with equilibrative nucleoside transporter 1 (ENT1), a key protein for regulating adenosine levels in the nervous system. This dual action on both an adenosine receptor (A2A) and a transporter (ENT1) highlights the potential for these compounds to modulate neurotransmitter systems through multiple mechanisms.

| Target | Organism | Potential Effect | Source |

|---|---|---|---|

| DNA Adenine Methyltransferase (CamA) | Clostridioides difficile | Inhibition of enzyme activity, disruption of sporulation. | |

| Adenosine Kinase (AK) | Toxoplasma gondii | Inhibition of purine salvage pathway, anti-parasitic activity. | |

| Equilibrative Nucleoside Transporter 1 (ENT1) | Human | Inhibition of adenosine transport, modulation of adenosine levels. |

Design of Next-Generation Adenosine Analogs with Enhanced Specificity

This compound serves as an important lead compound for the design of next-generation adenosine analogs with improved potency and selectivity for specific receptor subtypes. The process of drug design involves systematic modifications at various positions of the adenosine molecule—the N6 and C2 positions of the purine ring and the 5'-position of the ribose sugar—to optimize interactions with the target receptor.

Structure-activity relationship (SAR) studies have shown that the N6-benzyl group, as seen in this compound, contributes significantly to affinity for A3 adenosine receptors. By combining this N6-benzyl modification with other changes, such as the addition of a 5'-N-methyluronamide group, researchers have developed highly potent and selective A3 receptor agonists like IB-MECA. Further optimization, including substitutions at the C2 position of the purine ring, has yielded even more selective compounds.

Computational methods, including homology modeling and molecular dynamics simulations, are increasingly used to guide the design of these new analogs. These structure-based design techniques allow scientists to predict how a modification will affect the binding of the ligand to the receptor, accelerating the discovery of compounds with desired pharmacological profiles. The ultimate goal is to develop ligands that are highly specific for one adenosine receptor subtype to maximize therapeutic effects while minimizing side effects associated with activating other receptors.

| Compound/Analog Series | Modification | Key Finding | Source |

|---|---|---|---|

| N6-(benzyl)adenosine-5'-N-methyluronamide | Combination of N6-benzyl and 5'-uronamide groups | Increased affinity and selectivity for A3 receptors over A1 and A2A. | |

| 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide | Addition of 2-chloro and N6-(3-iodobenzyl) groups | Highly potent and selective A3 agonist. | |

| N6-benzyladenosine analogues | Varying substituents on the benzyl ring | Certain substitutions (e.g., 2,4-dimethoxy) improved binding to T. gondii adenosine kinase and anti-toxoplasma activity. | |

| N6-substituted adenosine analogs | Systematic variation of the N6-amino substituent | Identified a potent and selective inhibitor of C. difficile DNA adenine methyltransferase (CamA). |

Potential for Combination Studies with Other Research Compounds

Future research will likely involve combination studies where this compound or its more selective analogs are used alongside other research compounds. This approach can be used to explore synergistic interactions or to elucidate complex biological pathways. For example, using a selective A3 receptor agonist in combination with specific ion channel blockers can help determine the downstream mechanisms of receptor activation. A study on the cardioprotective effects of an A3 agonist used glibenclamide and 5-hydroxydecanoate (B1195396) to demonstrate that the mechanism involved the activation of K-ATP channels.

Similarly, combining an adenosine receptor modulator with compounds that target other neurotransmitter systems could reveal new therapeutic strategies for neurological disorders. Adenosine is known to modulate the release of other neurotransmitters like dopamine (B1211576) and glutamate (B1630785), and its receptors can form heteromers with other GPCRs, leading to complex cross-talk between signaling systems. Investigating these interactions with combination studies is a promising frontier. The use of this compound derivatives as functionalized congeners for coupling to other molecules can also lead to prodrugs or agents with improved pharmacokinetic properties.

Methodological Advancements in Nucleoside Chemistry and Biological Evaluation

The synthesis and evaluation of this compound and its analogs have benefited from significant methodological advancements in nucleoside chemistry. A common and classical synthetic route involves the reaction of 6-chloropurine (B14466) riboside with 4-methoxybenzylamine (B45378) in a nucleophilic aromatic substitution (SNAr) reaction.

Modern synthetic chemistry has introduced more efficient and environmentally friendly techniques. Microwave-assisted synthesis, for instance, has been used to dramatically shorten reaction times for the preparation of N6-substituted adenosine derivatives. Another key development is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the synthesis of a wide variety of modified nucleosides under mild conditions, often in aqueous media. Researchers have also developed general methods for the difunctionalization of adenosine at both the N6 and C5' positions, enabling the creation of a diverse library of doubly modified analogs from a common intermediate.

These advancements in chemical synthesis provide medicinal chemists with the tools to efficiently generate extensive libraries of novel compounds. This, in turn, facilitates more thorough biological evaluations and a deeper understanding of the structure-activity relationships that govern the interaction of these ligands with their biological targets.

| Methodology | Description | Advantage | Source |

|---|---|---|---|

| SNAr Reaction | Reaction of a 6-halopurine riboside with an appropriate amine (e.g., 4-methoxybenzylamine). | A foundational, widely used method for N6-substitution. | |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat the reaction. | Significantly reduces reaction times compared to conventional heating. | |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction to form C-C bonds, often applied to unprotected nucleosides in aqueous media. | "Green chemistry" approach, versatile for creating C-substituted analogs. | |

| N6,C5'-Difunctionalization | A general strategy to modify both the N6 and C5' positions of adenosine. | Allows for the creation of diverse, doubly modified libraries from a common precursor. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.